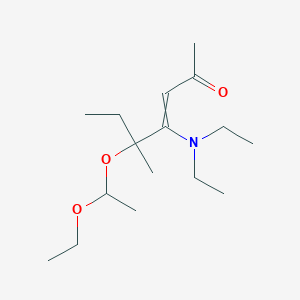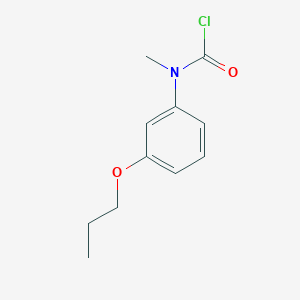![molecular formula C10H11NO4S B14597821 N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine CAS No. 60193-92-2](/img/structure/B14597821.png)
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine is a complex organic compound that belongs to the family of quinone imines These compounds are known for their diverse biological activities and are found in various natural products, endogenous biochemical substances, and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine typically involves the reaction of L-cysteine with a quinone derivative. One common method involves the reaction of L-cysteine with 5-hydroxy-6-oxocyclohexa-2,4-dien-1-one under acidic conditions. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone imine structure to a hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds. These products can have different biological and chemical properties, making them useful in various applications.
科学的研究の応用
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including electron transfer and redox reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of oxidative stress-related diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that are crucial for cellular processes. It can also interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.
類似化合物との比較
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine can be compared with other quinone imines and related compounds:
Quinomethanes: These compounds have similar structures but differ in their substituents and reactivity.
Benzoxathiol Derivatives: These compounds share some structural features but have different biological activities and applications.
Halogenated Quinone Imines: These derivatives have enhanced biological activity due to the presence of halogen atoms.
The uniqueness of this compound lies in its specific structure and the presence of the L-cysteine moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
60193-92-2 |
|---|---|
分子式 |
C10H11NO4S |
分子量 |
241.27 g/mol |
IUPAC名 |
(2R)-2-[(2,3-dihydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-8-3-1-2-6(9(8)13)4-11-7(5-16)10(14)15/h1-4,7,12-13,16H,5H2,(H,14,15)/t7-/m0/s1 |
InChIキー |
PJWONSDRZCLJSN-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)O)O)C=N[C@@H](CS)C(=O)O |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C=NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


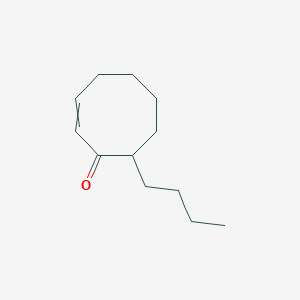
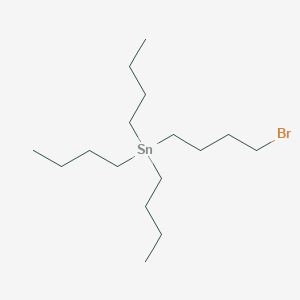
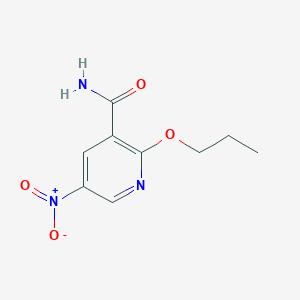
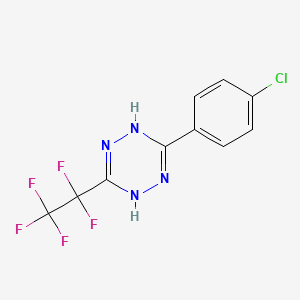
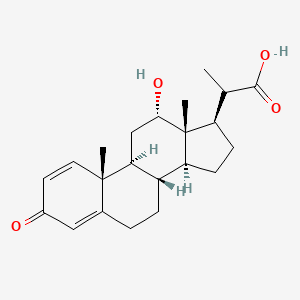
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
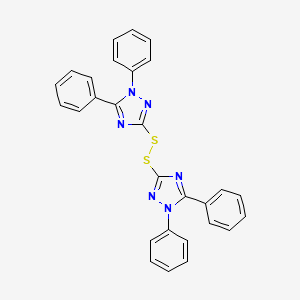
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
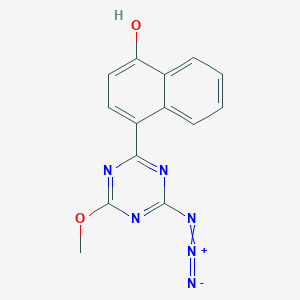
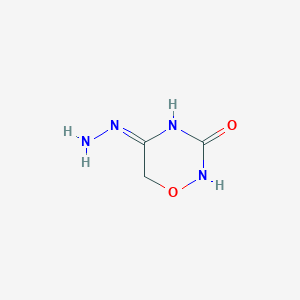
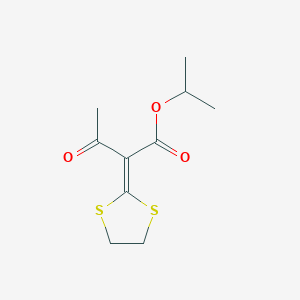
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
